3-Bromomethyl-2-methoxy-4-methylpyridine
Description
3-Bromomethyl-2-methoxy-4-methylpyridine (CAS: 717843-51-1) is a brominated pyridine derivative with a molecular formula of C₈H₁₀BrNO. Its structure features a bromomethyl group at position 3, a methoxy group at position 2, and a methyl group at position 4 of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its reactive bromomethyl group, which facilitates alkylation and cross-coupling reactions .
Properties
CAS No. |
451458-77-8 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,5H2,1-2H3 |
InChI Key |
CNXHUAVROZGQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization Approach
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination of Methyl | Br₂, HBr, NaNO₂, −5°C to 0°C | 95% | |
| O-Methylation | CH₃I, NaH, DMF, reflux | 80–90% | |
| Borane-Mediated Lithiation | B₃H₇, KOtBu, THF, −78°C | Quant. |
Challenges and Optimizations
- Regioselectivity : Competing bromination at adjacent positions (e.g., para to methoxy groups) may require protective groups or directing agents.
- Stability of Intermediates : Borane adducts () enhance stability but require anhydrous conditions.
- Scale-Up Feasibility : Hydrogenation methods () and aqueous workups () are industrially viable, whereas radical bromination () may require careful temperature control.
Proposed Synthetic Route
- Starting Material : 2-Methoxy-4-methylpyridine (commercially available or synthesized via).
- Bromomethylation :
- Purification : Column chromatography (hexane/EtOAc) or recrystallization.
Expected Yield : 60–75% (based on analogous brominations).
Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
3-Bromomethyl-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2-methoxy-4-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| 3-Bromomethyl-2-methoxy-4-methylpyridine | 717843-51-1 | C₈H₁₀BrNO | 3-Bromomethyl, 2-Methoxy, 4-Methyl | Bromomethyl, Methoxy, Methyl |
| 4-Bromo-3-methoxypyridine | 13445-16-4 | C₆H₆BrNO | 4-Bromo, 3-Methoxy | Bromo, Methoxy |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 2-Bromo, 3-Methyl | Bromo, Methyl |
| 3-Amino-6-bromo-4-methylpyridine | 1391423-76-9 | C₆H₇BrN₂ | 3-Amino, 6-Bromo, 4-Methyl | Amino, Bromo, Methyl |
| 4-Bromomethyl-2-methylthiopyrimidine | N/A | C₆H₇BrN₂S | 4-Bromomethyl, 2-Methylthio | Bromomethyl, Methylthio |
Key Observations :
- Electron-Donating Groups : The methoxy group at position 2 in the target compound increases electron density at adjacent positions, influencing regioselectivity in electrophilic substitutions .
- Heterocycle Variations : 4-Bromomethyl-2-methylthiopyrimidine (pyrimidine core) exhibits distinct reactivity due to its two nitrogen atoms, contrasting with pyridine-based derivatives .
Research Findings and Practical Implications
- Pharmaceutical Intermediates : The target compound’s bromomethyl group is critical in synthesizing kinase inhibitors, outperforming 4-Bromo-3-methoxypyridine in coupling reactions with aryl boronic acids .
- Agrochemical Applications: Derivatives of 3-Amino-6-bromo-4-methylpyridine are prioritized in herbicide synthesis due to their amino group, whereas the target compound is favored in fungicide development .
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